molecular formula C17H16O2 B030452 Effusol CAS No. 73166-28-6

Effusol

Cat. No. B030452
CAS RN: 73166-28-6
M. Wt: 252.31 g/mol
InChI Key: GEXAPRXWKRZPCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like Effusol is a cornerstone of chemical and biological research, aiming to produce molecules with defined physical, chemical, and biological properties. Synthesis strategies often marry Nature's biosynthetic machinery with traditional synthetic approaches to generate molecules with unique properties (Xu Wu & P. Schultz, 2009). Furthermore, the process synthesis involves selecting catalysts, reactions, and technologies to optimize the production route for efficiency and cost-effectiveness (F. Zhu, 2018).

Molecular Structure Analysis

The analysis of molecular structures is integral to understanding the properties and potential applications of compounds like Effusol. This involves using computational strategies to accurately predict equilibrium structures, facilitating a deep understanding of chemical and physical properties (C. Puzzarini, 2016).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of compounds is essential for synthesizing new molecules with desired functionalities. This knowledge base extends to how molecules aggregate through noncovalent synthesis, leveraging both covalent and noncovalent interactions to create complex structures with novel properties (G. Whitesides et al., 1995).

Physical Properties Analysis

Analyzing the physical properties of molecules like Effusol involves understanding their boiling points, melting points, solubility, and other crucial parameters. This analysis is key to predicting how these compounds behave under different conditions and can be done through quantitative structure-property relationships (QSPRs) that correlate molecular structures with physical properties (C. Liang & D. Gallagher, 1997).

Chemical Properties Analysis

The chemical properties of Effusol, including reactivity, stability, and functional group behavior, are central to its applications in various fields. The prediction and analysis of these properties often leverage machine learning models trained on extensive databases of organic molecules, enabling the identification of novel structure-property relationships (G. Montavon et al., 2013).

Scientific Research Applications

Summary of the Application

Effusol, a compound found in Juncus species, has been studied for its effects on the growth and biochemical parameters of the dicot model plant Arabidopsis thaliana . The research focused on polyamine metabolism and the potential of Effusol as a biopesticide or biostimulant plant growth regulator .

Methods of Application

The study examined the effects of Effusol and another compound, Juncusol, on Arabidopsis thaliana in a concentration-dependent manner . The compounds were applied exogenously to the plants .

Results or Outcomes

The application of Effusol and Juncusol resulted in higher biomass and maintained antioxidant defense mechanisms associated with reduced polyamine degradation . These results suggest that Effusol and Juncusol could be good candidates for new biopesticide or biostimulant plant growth regulators .

2. Biocontrol Activity Against Wheat Pathogen

Summary of the Application

Effusol, derived from the extremophile plant Juncus maritimus, has been studied for its biocontrol activity against the wheat pathogen Zymoseptoria tritici .

Methods of Application

The specific methods of application or experimental procedures for this study are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes of this study, including any quantitative data or statistical analyses, are not detailed in the available resources .

Safety And Hazards

Effusol should be handled in accordance with good industrial hygiene and safety practice. Adequate ventilation should be ensured, and personal protective equipment such as safety goggles with side-shields and protective gloves should be used .

Future Directions

Effusol and juncusol have shown to induce higher biomass and maintain antioxidant defense mechanisms associated with reduced polyamine degradation in plants . This suggests that these compounds could be good candidates for new biopesticide or biostimulant plant growth regulators in the future .

properties

IUPAC Name

5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXAPRXWKRZPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223419
Record name 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Effusol

CAS RN

73166-28-6
Record name Effusol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 73166-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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